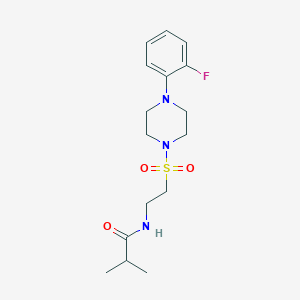

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide

Description

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide is a synthetic compound that belongs to the class of sulfonyl piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-fluorophenyl group and a sulfonyl group, which is further linked to an isobutyramide moiety. Such compounds are often explored for their potential pharmacological activities, including their roles as receptor ligands in medicinal chemistry.

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24FN3O3S/c1-13(2)16(21)18-7-12-24(22,23)20-10-8-19(9-11-20)15-6-4-3-5-14(15)17/h3-6,13H,7-12H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIDMAMRQYZMIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide typically involves multiple steps:

-

Formation of the Piperazine Intermediate: : The initial step involves the reaction of 2-fluorophenylamine with ethylene glycol to form 2-(2-fluorophenyl)ethanol. This intermediate is then reacted with piperazine to yield 4-(2-fluorophenyl)piperazine.

-

Sulfonylation: : The piperazine intermediate undergoes sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This step introduces the sulfonyl group to the piperazine ring, forming 4-(2-fluorophenyl)piperazin-1-yl)sulfonyl chloride.

-

Amidation: : The final step involves the reaction of the sulfonyl chloride intermediate with isobutyramide in the presence of a base, such as sodium hydroxide, to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

-

Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group under strong reducing conditions.

-

Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: N-oxide derivatives of the piperazine ring.

Reduction: Sulfide or thiol derivatives.

Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide has been explored in various scientific research fields:

-

Chemistry: : Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

-

Biology: : Investigated for its potential as a ligand for various biological receptors, including serotonin and dopamine receptors, due to the presence of the piperazine ring.

Biological Activity

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide is a complex organic compound that has attracted significant attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, including its mechanisms of action, molecular targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 421.5 g/mol |

| CAS Number | 897613-50-2 |

The structure includes a piperazine ring, a fluorophenyl group, and a sulfonamide moiety, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The compound may interact with G-protein-coupled receptors (GPCRs), influencing neurotransmitter pathways.

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory processes and cancer progression, particularly through modulation of signaling pathways related to apoptosis and cell proliferation .

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity against various cancer cell lines. For instance:

- IC50 Values : In studies involving human breast cancer cells, the compound exhibited an IC50 value of approximately 18 µM, indicating moderate efficacy comparable to established drugs like Olaparib (IC50 = 57.3 µM) .

The compound's ability to inhibit PARP1 activity was evaluated through dose-response studies:

- PARP1 Inhibition : At concentrations ranging from 0.01 to 100 µM, the compound showed a dose-dependent inhibition of PARP1 activity, with significant effects observed at higher concentrations .

Additionally, it was found to increase the phosphorylation of H2AX in MCF-7 cells, suggesting a role in DNA damage response mechanisms.

Case Studies

- Antitumor Activity : A study explored the effects of this compound on various cancer cell lines, demonstrating its potential as an anticancer agent due to its ability to induce apoptosis and inhibit cell proliferation.

- Neurological Implications : The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. Its structural similarity to known antipsychotic agents indicates possible psychoactive properties that warrant further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.